molecular formula C3H3Cl3O B106291 1,1,3-Trichloroacetone CAS No. 921-03-9

1,1,3-Trichloroacetone

Cat. No. B106291
CAS RN: 921-03-9
M. Wt: 161.41 g/mol
InChI Key: ZWILTCXCTVMANU-UHFFFAOYSA-N
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Description

1,1,3-Trichloroacetone is a direct-acting mutagen in the Ames/Salmonella assay . It is a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which undergo [4 + 3] cycloadditions with a host of 1,3-diene systems . It is a reagent used to synthesize chlorinated 5-hydroxy-4-methyl-2 (5H)-furanones and mucochloric acid .


Synthesis Analysis

1,1,3-Trichloroacetone can be synthesized by the chlorination of acetone, or the mono- or dichloro-derivatives thereof, with the exclusion of water and at temperatures of up to 100 degrees C . Acetone, chloroacetone, or 1,1-dichloroacetone, on their own or as a mixture, are reacted at temperatures in the range from 10 degrees to 80 degrees C with not more than equimolar amounts of chlorine in the presence of iodine or an iodine-containing compound soluble in the reaction mixture .


Molecular Structure Analysis

The molecular formula of 1,1,3-Trichloroacetone is C3H3Cl3O . The molecular weight is 161.41 .


Chemical Reactions Analysis

1,1,3-Trichloroacetone is a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which undergo [4 + 3] cycloadditions with a host of 1,3-diene systems .


Physical And Chemical Properties Analysis

1,1,3-Trichloroacetone is a light yellow transparent liquid . It has a melting point of 9-11 °C (lit.) and a boiling point of 88-90 °C/76 mmHg (lit.) . The density is 1.512 g/mL at 20 °C (lit.) .

Scientific Research Applications

Organic Synthesis

1,1,3-Trichloroacetone: serves as a valuable building block in organic synthesis. It is used to generate 1,3-dihalo oxyallyl intermediates , which are crucial for [4 + 3] cycloadditions with various 1,3-diene systems . This reaction is fundamental in creating complex molecular structures found in natural products and pharmaceuticals.

Mutagenicity Studies

TCA has been identified as a direct-acting mutagen in the Ames/Salmonella assay . This assay is a biological test system that detects chemicals that can cause genetic mutations. TCA’s role in such studies is critical for understanding the mutagenic potential of substances and their implications in carcinogenicity.

Chemical Research

In chemical research, TCA is utilized in the base-induced solvolyses of [3.2.1]Bicyclic α,α′-dichloro ketones . This process is significant for studying reaction mechanisms and the stability of intermediates in chlorinated organic compounds.

Material Science

The properties of TCA, such as its boiling point (88-90 °C/76 mmHg) and melting point (9-11 °C), make it an interesting candidate for material science research, particularly in the development of new materials with specific thermal properties .

Safety and Hazards

1,1,3-Trichloroacetone is poisonous by inhalation . It is corrosive and a lachrymator . When heated to decomposition, it emits toxic fumes of Cl . It is classified as a flammable liquid (Category 4), acute toxicity (Oral - Category 3, Inhalation - Category 1, Dermal - Category 3), skin corrosion (Category 1B), serious eye damage (Category 1), and short-term (acute) and long-term (chronic) aquatic hazard (Category 1) .

properties

IUPAC Name

1,1,3-trichloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWILTCXCTVMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021680
Record name 1,1,3-Trichloropropanone
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Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trichloroacetone

CAS RN

921-03-9
Record name 1,1,3-Trichloroacetone
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Record name 1,1,3-Trichloroacetone
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Record name 1,1,3-Trichloropropanone
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Record name 1,1,3-trichloroacetone
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Record name 1,1,3-TRICHLOROACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the challenges associated with synthesizing aminopterin analogs using 1,1,3-trichloroacetone as a starting material?

A1: Research suggests that utilizing 1,1,3-trichloroacetone as a starting material for synthesizing aminopterin analogs has limitations. Specifically, reactions of 2,4,5,6-tetraaminopyrimidine with 1,1,3-trichloroacetone led to low yields of the desired pteridine products. [] This highlights the need for alternative synthetic routes or optimization strategies for this specific application.

Q2: Can 1,1,3-trichloroacetone be selectively produced during the chlorination of acetone?

A2: While the provided abstracts don't offer a definitive answer, one study explores the relationship between the concentration of 1,1,3-trichloroacetone and the density of the reaction mixture during acetone chlorination. [] This suggests that controlling reaction parameters might influence the product distribution, potentially enabling selective formation of 1,1,3-trichloroacetone. Further investigation into this relationship is necessary for confirmation.

Q3: How does the presence of chlorine atoms in ketones affect their reaction rates with chlorine radicals?

A3: Research using pulsed laser photolysis-resonance fluorescence techniques investigated the gas-phase reactions of chlorine atoms with various ketones, including chloroacetone, 1,1-dichloroacetone, and 1,1,3-trichloroacetone. [] The study found that increasing the number of chlorine substituents on the ketone generally decreases the rate constant for the reaction with chlorine radicals. This suggests that the electron-withdrawing nature of chlorine atoms influences the reactivity of the ketones towards radical species.

Q4: Is there a connection between the density of a chlorination reaction mixture and the yield of 1,1,3-trichloroacetone?

A4: A research paper specifically investigated the relationship between the content of 1,1,3-trichloroacetone and the density of the chlorination reaction mixture of acetone. [] While the abstract doesn't elaborate on the findings, it suggests a potential correlation that could be valuable for optimizing the synthesis of 1,1,3-trichloroacetone.

Q5: Are there efficient electrochemical methods for converting halohydrins to their corresponding ketones, specifically using 1,3-dichloro-2-propanol as a model compound?

A5: Research demonstrates the successful electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−. [] This method achieved high selectivity (98%) and current efficiency (92%) under optimized conditions, highlighting its potential for similar halohydrin-to-ketone conversions.

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